molecular formula C26H33N3O4S B11628639 (2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11628639
M. Wt: 483.6 g/mol
InChI Key: ORNZAWZWTUGHFL-UHFFFAOYSA-N
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Description

The compound (2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, an imino group, and various substituents such as ethyl, hexyloxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinane ring. This can be achieved through the reaction of a thiol with an amine in the presence of a suitable catalyst.

    Introduction of Substituents: The next step involves the introduction of the ethyl, hexyloxy, and methoxyphenyl groups. This can be accomplished through various substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

    Formation of the Imino Group: The final step involves the formation of the imino group through the reaction of an amine with an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Ringer’s lactate solution: Contains similar ester and lactate groups but is used for different applications.

Uniqueness

(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: is unique due to its specific combination of functional groups and the presence of the thiazinane ring

Properties

Molecular Formula

C26H33N3O4S

Molecular Weight

483.6 g/mol

IUPAC Name

3-ethyl-N-(4-hexoxyphenyl)-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H33N3O4S/c1-4-6-7-10-17-33-20-15-13-19(14-16-20)27-25(31)23-18-24(30)29(5-2)26(34-23)28-21-11-8-9-12-22(21)32-3/h8-9,11-16,23H,4-7,10,17-18H2,1-3H3,(H,27,31)

InChI Key

ORNZAWZWTUGHFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3OC)S2)CC

Origin of Product

United States

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